5-Amino-2-methylthiazole-4-carboxylic acid

Medicinal Chemistry ADME Prediction Physicochemical Property

When sourcing aminothiazole building blocks, inconsistent substitution patterns compromise SAR reproducibility. 5-Amino-2-methylthiazole-4-carboxylic acid (CAS 36405-01-3) resolves this with a precisely defined 5-NH2/4-COOH architecture: • Dual handles enable one-step parallel amide/ester library synthesis using standard coupling reagents. • Zwitterionic character (TPSA 104.45 Ų) improves aqueous solubility for hit-to-lead workflows. • ≥97% purity ensures reproducible bioconjugation and SAR data. Supplied with full analytical characterization for immediate deployment.

Molecular Formula C5H6N2O2S
Molecular Weight 158.18 g/mol
CAS No. 36405-01-3
Cat. No. B1603007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methylthiazole-4-carboxylic acid
CAS36405-01-3
Molecular FormulaC5H6N2O2S
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)N)C(=O)O
InChIInChI=1S/C5H6N2O2S/c1-2-7-3(5(8)9)4(6)10-2/h6H2,1H3,(H,8,9)
InChIKeyUSZABUOLFPZBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-methylthiazole-4-carboxylic Acid: Overview


5-Amino-2-methylthiazole-4-carboxylic acid (CAS 36405-01-3) is a heterocyclic building block characterized by a thiazole core substituted with an amino group at the 5-position and a carboxylic acid at the 4-position [1]. With a molecular formula of C5H6N2O2S and a molecular weight of 158.18 g/mol [1], this compound serves as a foundational scaffold for generating structurally diverse derivatives through functionalization of the reactive amino and carboxylic acid handles. Its synthetic utility has been documented in the development of aminothiazole carboxylic acid derivatives for agrochemical and pharmaceutical applications, establishing its relevance as a key intermediate in research and industrial settings [2].

Why Structural Precision Matters


Substituting 5-amino-2-methylthiazole-4-carboxylic acid with a generic 'thiazole carboxylic acid' is scientifically unsound due to the profound impact of its specific substitution pattern on downstream reactivity, physicochemical properties, and biological potential. The 5-amino group provides a distinct nucleophilic handle for amide bond formation or diazotization chemistry, enabling synthetic pathways inaccessible to non-aminated analogs like 2-methylthiazole-4-carboxylic acid . Furthermore, the presence of both an amine and a carboxylic acid introduces a zwitterionic character, which fundamentally alters solubility and handling properties compared to its ethyl ester counterpart (CAS 31785-05-4) . The precise positioning of the methyl group at C2, while subtle, influences the electron density of the thiazole ring and steric environment around the reactive centers, a nuance that is lost with unsubstituted or differently substituted thiazole analogs and which is critical for reproducible structure-activity relationships (SAR) in lead optimization campaigns .

Comparative Evidence Analysis


Topological Polar Surface Area Comparison

In drug discovery, Topological Polar Surface Area (TPSA) is a key descriptor correlating with passive molecular transport and oral bioavailability. The target compound exhibits a significantly higher TPSA of 104.45 Ų compared to its non-aminated analog, 2-methylthiazole-4-carboxylic acid (TPSA 78.4 Ų) . This quantitative difference confirms that the 5-amino substitution alters the compound's polarity profile, which directly impacts its suitability in assays requiring aqueous solubility or in the design of molecules with specific blood-brain barrier (BBB) penetration potential .

Medicinal Chemistry ADME Prediction Physicochemical Property

Derivatization Potential vs. Ethyl Ester

The free carboxylic acid of the target compound confers a fundamentally different reactivity profile compared to its ethyl ester derivative (CAS 31785-05-4). While both share the 5-amino group, the acid provides a second hydrogen bond donor (HBD) and an additional acceptor (HBA), enabling direct amide coupling or salt formation without a prior deprotection step . In contrast, the ethyl ester analog (HBD count: 1) requires an additional hydrolysis step, adding at least one synthetic step to workflows targeting the free acid or subsequent amide derivatives .

Organic Synthesis Chemical Biology Derivatization

Verified Purity and Analytical Benchmark

The utility of a building block is contingent on its purity and the availability of analytical documentation. Commercial sources of 5-Amino-2-methylthiazole-4-carboxylic acid report a standard purity of ≥97%, with batch-specific QC data including NMR, HPLC, or GC traces provided upon request . This level of analytical characterization provides a verifiable benchmark for reproducibility, contrasting with less characterized or lower purity alternatives that can introduce variability in sensitive reactions such as catalytic couplings or biological assays .

Analytical Chemistry Procurement Quality Control

Optimal Research and Development Applications


Lead Optimization for Oral Bioavailability

Based on its TPSA of 104.45 Ų, this scaffold is well-suited for hit-to-lead campaigns where improved aqueous solubility is a priority. Its polar character, compared to non-aminated analogs , makes it a rational starting point for designing compounds intended for oral administration where moderate solubility and permeability are desired .

Efficient Compound Library Synthesis

The presence of both a free amine and a carboxylic acid allows for the rapid, parallel synthesis of diverse amide and ester libraries using standard coupling reagents . This dual-functionality enables a 'one-step' diversification strategy, increasing the efficiency of generating screening compounds compared to mono-functional or protected building blocks .

Agrochemical Design and Development

The aminothiazole core is a recognized pharmacophore in agrochemical research, as evidenced by its use in the development of novel insecticides, fungicides, and plant activators . The target compound's specific substitution pattern can be exploited to generate patentable, non-obvious derivatives with tailored activity profiles against agricultural pests and pathogens .

Bioconjugation and Chemical Probe Development

The carboxylic acid group provides a site-specific handle for conjugation to biopolymers (e.g., proteins, peptides) or solid supports via amide bond formation . This application is facilitated by the compound's high purity specification (≥97%) , which is critical for the reproducibility and interpretation of bioconjugation experiments and subsequent biological assays.

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